molecular formula C22H23BrN4O2S B3300778 N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide CAS No. 904823-13-8

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide

Cat. No. B3300778
CAS RN: 904823-13-8
M. Wt: 487.4 g/mol
InChI Key: ALBAFGGKKIBVHZ-UHFFFAOYSA-N
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Description

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 acts as a stimulator of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to various downstream effects such as vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to induce vasodilation, which leads to a decrease in blood pressure. Furthermore, this compound 41-2272 has been shown to inhibit platelet aggregation, which may be useful in the prevention of thrombosis. Additionally, this compound 41-2272 has been shown to inhibit smooth muscle cell proliferation, which may be useful in the treatment of vascular diseases.

Advantages and Limitations for Lab Experiments

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has several advantages for lab experiments. It is a highly selective sGC stimulator, which means that it has minimal off-target effects. Furthermore, this compound 41-2272 has a long half-life, which allows for sustained effects. However, this compound 41-2272 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some studies. Additionally, this compound 41-2272 has poor solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272. One potential direction is the development of this compound 41-2272 analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound 41-2272 and its downstream effects. Furthermore, this compound 41-2272 may have potential applications in the treatment of other diseases such as diabetes and neurodegenerative diseases, which warrants further investigation.
Conclusion:
In conclusion, this compound 41-2272 is a chemical compound with significant potential in various fields such as cardiovascular diseases, cancer, and inflammation. Its mechanism of action as an sGC stimulator leads to several downstream effects such as vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. Although this compound 41-2272 has some limitations for lab experiments, it has several advantages such as high selectivity and sustained effects. There are several future directions for the study of this compound 41-2272, which may lead to the development of novel therapeutic agents.

Scientific Research Applications

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has been extensively studied for its potential applications in various fields such as cardiovascular diseases, cancer, and inflammation. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary arterial hypertension. Furthermore, this compound 41-2272 has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. In addition, this compound 41-2272 has anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O2S/c23-18-8-10-20(11-9-18)30(28,29)26-19-7-5-6-17(16-19)21-12-13-22(25-24-21)27-14-3-1-2-4-15-27/h5-13,16,26H,1-4,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBAFGGKKIBVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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